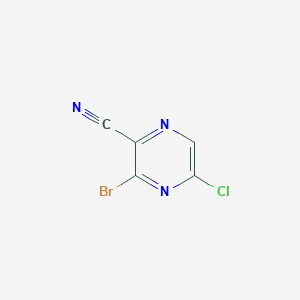

3-Bromo-5-chloropyrazine-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRXVZUADRMZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595940 | |

| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440124-25-4 | |

| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-chloropyrazine-2-carbonitrile chemical properties

An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, a key intermediate for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is a halogenated heterocyclic compound. Its structure incorporates a pyrazine ring, which is a common scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 440124-25-4[1][2] |

| Molecular Formula | C₅HBrClN₃[1] |

| Synonyms | 2-Pyrazinecarbonitrile, 3-bromo-5-chloro- |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 218.44 g/mol [1][3] |

| Monoisotopic Mass | 216.90424 u[1] |

| ACD/LogP | 1.77[1] |

| Polar Surface Area | 49.57 Ų[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 0[1] |

| Vapor Pressure | 0.001 mmHg at 25°C[1] |

| Enthalpy of Vaporization | 54.956 kJ/mol[1] |

| Index of Refraction | 1.636[1] |

| Molar Refractivity | 39.466 cm³[1] |

| Molar Volume | 110.144 cm³[1] |

| Surface Tension | 82.862 dyne/cm[1] |

| Flash Point | 141°C[2] |

Synthesis and Reactivity

The primary synthetic route to this compound is via a Sandmeyer reaction.[3][4] This classic transformation in organic chemistry is used to convert an aryl amine into an aryl halide through the formation of a diazonium salt intermediate.

Synthetic Pathway

The synthesis starts from 3-Amino-5-chloropyrazine-2-carbonitrile. This precursor is treated with a diazotizing agent, such as tert-butyl nitrite, to form an in-situ diazonium salt. Subsequent reaction with a bromine source, like copper(II) bromide, yields the final product.

Experimental Protocol: Sandmeyer Reaction

While a detailed, step-by-step protocol for this specific synthesis is not publicly available, a general procedure based on the cited literature involves the following steps:[3]

-

Diazotization: The starting material, 3-Amino-5-chloropyrazine-2-carbonitrile, is dissolved in a suitable organic solvent. tert-Butyl nitrite is added to the solution to initiate the formation of the diazonium salt. This step is typically carried out at reduced temperatures to ensure the stability of the diazonium intermediate.

-

Halogenation: Copper(II) bromide is introduced to the reaction mixture. The mixture is then heated, typically to around 65°C, to facilitate the substitution of the diazonium group with a bromine atom.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent.

-

Purification: The final product is purified using techniques such as column chromatography to yield pure this compound.

Reactivity Profile

The pyrazine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. The bromine and chlorine atoms are good leaving groups and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for its application as a versatile building block in the synthesis of more complex molecules.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A single signal in the aromatic region (likely around 8.5-9.0 ppm) corresponding to the lone proton on the pyrazine ring. |

| ¹³C NMR | Five distinct signals are expected: one for the nitrile carbon (around 115 ppm), and four for the pyrazine ring carbons (in the range of 130-155 ppm). The carbon atoms attached to the halogens will be significantly downfield. |

| IR Spectroscopy | A sharp absorption band around 2230-2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. A characteristic isotopic pattern will be observed due to the presence of both bromine and chlorine atoms. |

Applications in Drug Discovery

Halogenated pyrazines are important intermediates in the synthesis of pharmacologically active compounds. The presence of multiple reaction sites on this compound allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. Pyrazine-based compounds have been investigated for a wide range of therapeutic applications, including as tuberculostatic agents.[5]

Safety and Handling

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. It should be stored in a cool, dry environment.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:440124-25-4 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 6. 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | C7H5BrClN3 | CID 123131811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile (CAS Number: 440124-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloropyrazine-2-carbonitrile is a halogenated pyrazine derivative that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its strategic placement of bromo, chloro, and nitrile functional groups on the pyrazine ring allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Notably, this compound has been identified as a potential process-related impurity in the manufacturing of the antiviral drug Favipiravir, highlighting its importance in pharmaceutical quality control and process optimization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 440124-25-4 |

| Molecular Formula | C₅HBrClN₃ |

| Molecular Weight | 218.44 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-Pyrazinecarbonitrile, 3-bromo-5-chloro- |

| Appearance | White to off-white solid |

| Melting Point | 98-100 °C |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents, low solubility in water. |

| Polar Surface Area | 49.6 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Synthesis

The primary synthetic route to this compound is through a Sandmeyer reaction, starting from 3-Amino-5-chloropyrazine-2-carbonitrile.[2][3][4]

Experimental Protocol: Sandmeyer Reaction

A detailed experimental protocol for the synthesis of this compound is provided below, based on established Sandmeyer reaction principles.

Materials:

-

3-Amino-5-chloropyrazine-2-carbonitrile

-

tert-Butyl nitrite

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-5-chloropyrazine-2-carbonitrile in anhydrous acetonitrile.

-

Add copper(II) bromide to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add tert-butyl nitrite to the cooled mixture while stirring.

-

After the addition is complete, gradually warm the reaction mixture to 65 °C and maintain this temperature for the appropriate reaction time (monitoring by TLC is recommended).

-

Upon completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Note: The reaction should be carried out in a well-ventilated fume hood, as volatile and potentially hazardous reagents are used.

Logical Relationship of the Synthetic Pathway

References

In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Weight

This compound is a substituted pyrazine derivative with the chemical formula C₅HBrClN₃.[1] Its molecular structure consists of a pyrazine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a nitrile group at the 2-position.

The molecular weight of this compound is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Chlorine (Cl): 35.453 u

-

Nitrogen (N): 14.007 u

Calculation: (5 x 12.011) + (1 x 79.904) + (1 x 35.453) + (3 x 14.007) = 218.44 g/mol

Physicochemical Properties

A summary of key physicochemical data for this compound is presented in the table below. This information is crucial for its application in experimental settings, particularly for solubility and reaction condition considerations.

| Property | Value | Reference |

| Molecular Formula | C₅HBrClN₃ | [1] |

| Molecular Weight | 218.44 g/mol | |

| CAS Number | 440124-25-4 | [1] |

| LogP | 1.77 | [1] |

| Polar Surface Area | 49.57 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Molar Refractivity | 39.466 cm³ | [1] |

| Vapour Pressure | 0.001 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 54.956 kJ/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from 3-Amino-5-chloropyrazine-2-carbonitrile.[2][3] This process involves two key steps: diazotization of the primary amine, followed by the introduction of the bromine atom.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Methodology

-

Diazotization: 3-Amino-5-chloropyrazine-2-carbonitrile is dissolved in a suitable organic solvent. To this solution, a diazotizing agent such as tert-butyl nitrite is added, typically at a reduced temperature to control the reaction rate and prevent the decomposition of the intermediate diazonium salt.[3] The reaction mixture is stirred until the formation of the diazonium salt is complete.

-

Sandmeyer Reaction: A solution of a bromide salt, such as cupric bromide (CuBr₂), is prepared.[3] The previously formed diazonium salt solution is then added to the bromide salt solution. This leads to the replacement of the diazonium group with a bromine atom, yielding the desired product, this compound.

-

Work-up and Purification: Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography to obtain the final compound with high purity.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural features make it a valuable building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a versatile precursor for the synthesis of more complex molecules. The presence of three distinct functional groups—a nitrile and two different halogen atoms—at specific positions allows for regioselective modifications, making it an attractive scaffold for creating libraries of compounds for drug discovery programs. For instance, related pyrazine compounds have been investigated for their potential as antiviral and antimycobacterial agents.

References

An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for researchers and scientists.

Chemical Identity and Properties

IUPAC Name: this compound

This compound is also referred to as 2-Pyrazinecarbonitrile, 3-bromo-5-chloro-.[1] It is registered under the CAS Number 440124-25-4.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are primarily computed predictions and provide a valuable starting point for experimental work.

| Property | Value | Source |

| Molecular Formula | C₅HBrClN₃ | [1] |

| Molecular Weight | 218.44 g/mol | [2] |

| Monoisotopic Mass | 216.90424 Da | [1] |

| ACD/LogP | 1.77 | [1] |

| Polar Surface Area | 49.57 Ų | [1] |

| #H bond acceptors | 3 | [1] |

| #H bond donors | 0 | [1] |

| Index of Refraction | 1.636 | [1] |

| Molar Refractivity | 39.466 cm³ | [1] |

| Molar Volume | 110.144 cm³ | [1] |

| Surface Tension | 82.862 dyne/cm | [1] |

| Enthalpy of Vaporization | 54.956 kJ/mol | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound is via a Sandmeyer reaction, utilizing 3-Amino-5-chloropyrazine-2-carbonitrile as the starting material.[2]

Experimental Protocol

Reaction: Sandmeyer Bromination of 3-Amino-5-chloropyrazine-2-carbonitrile

Reagents:

-

3-Amino-5-chloropyrazine-2-carbonitrile

-

tert-Butyl nitrite[3]

-

Copper(II) bromide[3]

-

Acetonitrile (or other suitable solvent)

Procedure:

-

To a solution of 3-Amino-5-chloropyrazine-2-carbonitrile in a suitable solvent such as acetonitrile, add copper(II) bromide.

-

Cool the reaction mixture to a temperature of 0-5 °C using an ice bath.

-

Slowly add tert-butyl nitrite to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 65 °C.[2]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup. This may involve quenching the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are a significant class of compounds in the field of drug discovery, with many exhibiting a wide range of biological activities. While specific signaling pathways and biological targets for this compound are not extensively documented in publicly available literature, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The presence of bromo, chloro, and nitrile functional groups on the pyrazine ring system provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for screening against various biological targets. For instance, related chloropyrazine carbonitriles are utilized in the synthesis of inhibitors for enzymes such as cathepsin C.

Safety and Handling

Conclusion

This compound is a synthetically accessible building block with potential for use in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to support further research and development efforts in the scientific community. As research progresses, a more detailed understanding of its biological activity and potential applications is anticipated.

References

Technical Guide: Spectral Analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile (CAS No: 440124-25-4). Due to the absence of publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, IR, and MS) for this specific compound at the time of publication, this document focuses on its known chemical properties, detailed and generalized experimental protocols for acquiring such data, and a logical workflow for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Compound Overview

This compound is a halogenated pyrazine derivative.[1][2] Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the pyrazine ring and the functional handles provided by the halogen and nitrile groups for further chemical modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 440124-25-4 | [1] |

| Molecular Formula | C₅HBrClN₃ | [1] |

| Molecular Weight | 218.44 g/mol | [2] |

| Monoisotopic Mass | 216.90424 Da | [1] |

| Polar Surface Area | 49.57 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| ACD/LogP | 1.77 | [1] |

Spectral Data (Note on Availability)

As of the date of this guide, specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in publicly accessible databases. The following sections provide standardized protocols for obtaining this critical data. For reference, spectral data of related compounds like 3-Chloropyrazine-2-carbonitrile show a characteristic nitrile (C≡N) stretch in the IR spectrum around 2230-2242 cm⁻¹.[3]

Experimental Protocols for Spectral Analysis

The following are detailed, generalized protocols for the spectral characterization of a solid organic compound such as this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5] Add approximately 0.6-0.7 mL of the solvent to the vial.[4]

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Transfer: Carefully transfer the solution into the NMR tube, ensuring a minimum liquid height of 4 cm.[5]

-

Analysis: Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[5] Acquire the spectrum on a 400 MHz or higher field spectrometer. Data should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[8]

-

Film Casting: Using a pipette, apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[9]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8] If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] The typical range for analysis of organic compounds is 4000–400 cm⁻¹.[9]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound at a concentration of approximately 10 to 100 micrograms per mL.[10] The solvent should be a mixture compatible with mass spectrometry, such as acetonitrile or methanol with a small percentage of water and/or formic acid to promote ionization.[10]

-

Purity: Ensure the sample is free of inorganic salts, as they are not compatible with ESI.[10]

-

Injection: The sample solution is typically introduced into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[11]

-

Ionization: Use electrospray ionization (ESI) in positive or negative ion mode. For many organic molecules, positive ion mode is initially chosen.[12]

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The isotopic pattern for molecules containing bromine and chlorine will be characteristic and should be analyzed to confirm the elemental composition. Further tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns for structural elucidation.[13]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and subsequent spectral analysis of a target organic compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. rsc.org [rsc.org]

- 13. raco.cat [raco.cat]

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloropyrazine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information regarding the solubility of 3-Bromo-5-chloropyrazine-2-carbonitrile. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a framework for the experimental determination of its solubility.

I. Physicochemical Properties

This compound is a halogenated pyrazine derivative. Its chemical structure and key identifiers are as follows:

-

Chemical Name: this compound

-

CAS Number: 440124-25-4[1]

-

Molecular Formula: C₅HBrClN₃[1]

-

Molecular Weight: 218.438 g/mol [1]

A related compound, 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile, has a reported molecular weight of 246.49 g/mol .[2]

II. Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a compound is a critical parameter in drug development for processes such as purification, formulation, and biological screening. Therefore, experimental determination is necessary.

The following table lists common organic solvents for which the solubility of this compound should be experimentally determined.

| Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C |

| Acetone | C₃H₆O | 20.7 | Data Not Available |

| Acetonitrile | C₂H₃N | 37.5 | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available |

| Methanol | CH₄O | 32.7 | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Data Not Available |

III. Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline organic compound such as this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

A general workflow for experimentally testing a solvent for crystallization, a process related to solubility, involves assessing the compound's solubility at both room and elevated temperatures.[3]

IV. Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

V. Conclusion

References

3-Bromo-5-chloropyrazine-2-carbonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material in use and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a halogenated pyrazine derivative with potential applications in medicinal chemistry and drug development. Its chemical structure, containing bromine, chlorine, and a nitrile group, suggests the need for careful handling due to potential toxicological and reactive hazards. This guide provides a summary of available safety information and best practices for its handling and use in a laboratory setting.

Hazard Identification and Classification

While a complete, verified GHS classification for this compound is not consistently available across all sources, data for structurally related compounds and general knowledge of halogenated nitriles indicate the following potential hazards.

Table 1: Potential GHS Classification

| Hazard Class | Hazard Category | Potential Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for similar compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 440124-25-4[1][2][3] |

| Molecular Formula | C₅HBrClN₃[4][2] |

| Molecular Weight | 218.44 g/mol |

| Appearance | Solid (form may vary) |

| Vapor Pressure | 0.001 mmHg at 25°C[4] |

| LogP | 1.77[4] |

| Polar Surface Area | 49.57 Ų[4] |

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or chemical-resistant apron should be worn.[5] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[6] |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]

-

Store in a locked cabinet or other secure location.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 4.2. Avoid breathing dust and ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

Experimental Protocols and Logical Workflows

General Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making flow for emergency response to an incident.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be treated as hazardous. Do not allow this chemical to enter the environment.

Conclusion

This compound is a chemical that requires careful and informed handling. By adhering to the precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with institutional safety officers for any specific questions or concerns.

References

3-Bromo-5-chloropyrazine-2-carbonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Bromo-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 440124-25-4) is publicly available in the searched resources. The following information is compiled from data on structurally analogous compounds and publicly available chemical properties. This guide is intended for informational purposes and should be supplemented with internal safety assessments and the guidance of a qualified safety professional before handling this chemical.

Chemical Identification and Physical Properties

This compound is a halogenated pyrazine derivative. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 440124-25-4 | [1][2] |

| Molecular Formula | C₅HBrClN₃ | [1] |

| Molecular Weight | 218.44 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | N/A |

| ACD/LogP | 1.77 | [1] |

| Polar Surface Area | 49.57 Ų | [1] |

| Vapour Pressure | 0.001 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 54.956 kJ/mol | [1] |

| Index of Refraction | 1.636 | [1] |

| Molar Refractivity | 39.466 cm³ | [1] |

| Molar Volume | 110.144 cm³ | [1] |

Hazard Identification and Classification

A specific GHS classification for this compound is not available. However, based on the hazard profiles of structurally similar compounds such as 3-Bromo-5-chlorobenzonitrile and other chlorinated pyrazines, the following hazards are anticipated.[3][4][5]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger[3]

Hazard Pictograms:

Caption: Anticipated GHS Pictograms.

Safe Handling and Emergency Protocols

Given the anticipated toxicity, stringent safety measures are required when handling this compound. The following protocols are based on best practices for handling toxic chemical intermediates.[3]

Exposure Controls and Personal Protection

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures

The following first aid measures are recommended based on protocols for similar toxic nitriles.[3]

Caption: First Aid Protocol Flowchart.

Synthesis and Reactivity

Synthetic Pathway

This compound can be synthesized from 3-Amino-5-chloropyrazine-2-carbonitrile.[6][7] The reaction is a type of Sandmeyer reaction, where an amino group is converted to a bromo group.

Caption: Synthetic Route for this compound.

Experimental Protocol: General Sandmeyer Reaction

A detailed experimental protocol for this specific synthesis is not publicly available. However, a general procedure for a Sandmeyer reaction involving these types of reagents is as follows. This is an illustrative protocol and must be adapted and optimized by qualified personnel.

-

Diazotization: The starting amine (3-Amino-5-chloropyrazine-2-carbonitrile) is dissolved in a suitable solvent (e.g., acetonitrile). t-butyl nitrite is added, often at reduced temperatures (0-5 °C), to form the diazonium salt intermediate.

-

Bromination: A solution or suspension of cupric bromide (CuBr₂) is added to the diazonium salt solution.

-

Reaction: The reaction mixture is stirred, often with gentle warming to room temperature or slightly above, until the evolution of nitrogen gas ceases.

-

Work-up: The reaction is quenched, typically with water, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified, commonly by column chromatography, to yield the final this compound.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Due to its anticipated toxicity, it should be treated as hazardous waste.

References

- 1. guidechem.com [guidechem.com]

- 2. 440124-25-4|this compound|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound | CAS#:440124-25-4 | Chemsrc [chemsrc.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Strategic Application of 3-Bromo-5-chloropyrazine-2-carbonitrile in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromo-5-chloropyrazine-2-carbonitrile is a halogenated heterocyclic compound that has emerged as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring three distinct reactive sites—a bromo, a chloro, and a cyano group—on an electron-deficient pyrazine core, offers a rich platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the potential research applications of this compound, with a particular focus on its role as a key intermediate in the development of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document outlines the physicochemical properties, synthesis, and reactive potential of the title compound, supported by detailed, albeit inferred, experimental protocols and a review of its application in the synthesis of biologically active molecules.

Introduction

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a popular choice for the design of enzyme inhibitors. This compound represents a highly functionalized pyrazine derivative, offering medicinal chemists multiple avenues for structural elaboration and the systematic exploration of structure-activity relationships (SAR). The differential reactivity of the bromo and chloro substituents, coupled with the synthetic versatility of the nitrile group, allows for a programmed, site-selective introduction of various pharmacophoric elements.

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₅HBrClN₃ | [1] |

| Molecular Weight | 218.44 g/mol | [1] |

| CAS Number | 440124-25-4 | [1] |

| Calculated LogP | 1.77 | [1] |

| Topological Polar Surface Area | 49.6 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rule of 5 Violations | 0 | [1] |

| Molar Refractivity | 39.466 cm³ | [1] |

| Index of Refraction | 1.636 | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a Sandmeyer-type reaction, starting from the commercially available 3-Amino-5-chloropyrazine-2-carbonitrile. This transformation allows for the efficient conversion of the amino group to a bromo substituent.

References

biological activity of substituted pyrazine-2-carbonitriles

An In-depth Technical Guide on the Biological Activity of Substituted Pyrazine-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. When substituted with a carbonitrile group at the 2-position, this core structure gives rise to a class of molecules—substituted pyrazine-2-carbonitriles—that have demonstrated a wide spectrum of potent biological effects. These compounds have been extensively investigated for their anticancer, antimicrobial, and antiviral properties, among others. Their mechanism of action often involves specific interactions with key biological targets, such as kinases and viral polymerases. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted pyrazine-2-carbonitriles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis Strategies

The synthesis of biologically active substituted pyrazine-2-carbonitriles often begins with commercially available pyrazine precursors. A common strategy involves the modification of a pre-existing pyrazine-2-carbonitrile core or the construction of the substituted pyrazine ring with the nitrile group introduced at a key step. For instance, the synthesis of novel antitubercular agents involved reacting pyrazine-2-carbonitrile with hydrazine hydrate as an initial step to form a carbohydrazonamide, which was then cyclized to create a pyrazine-triazole hybrid[1]. Another important synthetic intermediate is 3,6-dichloropyrazine-2-carbonitrile, which can be derived from 2-aminopyrazine and serves as a versatile precursor for introducing various substituents through nucleophilic substitution reactions[2][3].

Antimicrobial Activity

Substituted pyrazine-2-carbonitriles have shown significant promise as antimicrobial agents, with activity against a range of bacteria, fungi, and mycobacteria. The introduction of different substituents on the pyrazine ring allows for the modulation of activity and specificity.

Antibacterial and Antifungal Activity

Derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[4][5]. For example, a series of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles were evaluated for their antimicrobial properties[5]. Similarly, pyrazine-2-carbohydrazide derivatives showed potent activity, particularly against Gram-positive bacteria[4]. Some pyrazine carboxamide derivatives have also demonstrated moderate activity against Enterococcus faecalis and Staphylococcus aureus[6].

Antimycobacterial Activity

The pyrazine scaffold is famously represented in the first-line anti-tuberculosis drug, pyrazinamide. Consequently, numerous pyrazine-2-carbonitrile derivatives have been investigated for their antimycobacterial effects. Studies have shown that certain benzylamino-substituted pyrazines possess activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity comparable to or better than pyrazinamide[6]. The presence of a carbonitrile group on the pyrazine core is not always essential for high activity, but it is a common feature in many potent analogues[6]. Hybrid molecules combining the pyrazine-2-carbonitrile scaffold with other pharmacophores, like 1,2,4-triazole, have yielded compounds with significant activity against M. tuberculosis, with MIC values as low as ≤21.25 μM[1].

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected substituted pyrazine derivatives against various microbial strains.

| Compound Class | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56 | 6 | [6] |

| Pyrazine-triazole hybrids (T4, T5, etc.) | M. tuberculosis H37Rv | - | ≤21.25 | [1] |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid amides | M. tuberculosis | - | (72% inhibition) | [7] |

| Pyrazine-2-carboxylic acid piperazine derivatives (P6, P7, etc.) | P. aeruginosa | 25 | - | [8] |

| Pyrazine-2-carboxylic acid piperazine derivatives (P10, P4) | C. albicans | 3.125 | - | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for novel compounds.

-

Preparation of Inoculum: A suspension of the microbial strain (e.g., M. tuberculosis H37Rv) is prepared in a suitable broth (e.g., Lowenstein-Jensen medium) and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microplate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria, or several weeks for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For assays like the Microplate Alamar Blue Assay (MABA), a colorimetric indicator is added, where a color change (e.g., blue to pink) indicates metabolic activity (growth)[9]. The MIC is the lowest concentration where the original color is retained.

Anticancer Activity

A significant area of research for pyrazine-2-carbonitriles is in oncology. These compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and signaling.

Mechanism of Action: Kinase Inhibition

Many pyrazine-based anticancer agents function by binding to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby halting signal transduction pathways that drive cancer cell growth[10]. The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase domain[11]. Specific targets include Checkpoint Kinase 1 (CHK1) and the tyrosine phosphatase SHP2[10][12]. Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor with an IC50 of 1 nM[10].

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for representative pyrazine-2-carbonitrile derivatives against human cancer cell lines.

| Compound Class/Name | Target/Cell Line | IC50 (nM) | Reference |

| Prexasertib (8) | CHK1 (enzyme) | 1 | [10] |

| Prexasertib (8) | CHK2 (enzyme) | 8 | [10] |

| Pyrido[3,4-b]pyrazine derivative (28) | MiaPaCa-2 (pancreatic cancer) | 25 | [10] |

| Ligustrazine–curcumin hybrids (79-81) | A549 (lung cancer) | 600 - 2850 | [13] |

| Piperlongumine–ligustrazine derivatives (38-40) | HCT116 (colon cancer) | 3190 - 8900 | [14] |

| Indenoquinoxaline/pyrazine derivative (11) | A549 (lung cancer) | 4300 | [15] |

| Indenoquinoxaline/pyrazine derivative (11) | MCF-7 (breast cancer) | 5400 | [15] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). A control group receives only the vehicle (e.g., DMSO)[15].

-

Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours[16].

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Activity

Pyrazine derivatives are notable for their antiviral properties, with Favipiravir (T-705) being a prominent example. While Favipiravir is a 3-hydroxypyrazine-2-carboxamide, its synthesis often proceeds through pyrazine-2-carbonitrile intermediates[2][3][17]. This class of compounds has shown activity against a range of RNA viruses.

The mechanism of action for antiviral pyrazines like Favipiravir involves intracellular conversion to its active ribofuranosyl-5'-triphosphate (RTP) form. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication[2][18].

Some substituted 2-amino-3-ethoxycarbonylpyrazines have been shown to inhibit the reproduction of measles viruses and exhibit weak activity against the Marburg virus[19]. Additionally, T-1105, an analog of Favipiravir, has demonstrated activity against the Zika virus in Vero cell lines with an EC50 of 97.5 µM[18].

Quantitative Antiviral Data

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| T-1105 | Zika Virus | Vero | 97.5 | [18] |

Conclusion and Future Perspectives

Substituted pyrazine-2-carbonitriles represent a versatile and highly valuable scaffold in modern drug discovery. The extensive research into this class of compounds has revealed potent antimicrobial, anticancer, and antiviral activities, driven by specific molecular interactions with key biological targets. The ability to systematically modify the substituents on the pyrazine ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation derivatives with improved safety profiles, enhanced activity against drug-resistant microbial strains and cancers, and a broader spectrum of antiviral efficacy. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new clinical candidates based on the pyrazine-2-carbonitrile core.

References

- 1. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. researchgate.net [researchgate.net]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 19. researchgate.net [researchgate.net]

The Strategic Utility of 3-Bromo-5-chloropyrazine-2-carbonitrile in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocylic compound 3-Bromo-5-chloropyrazine-2-carbonitrile has emerged as a versatile and highly valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms and a nitrile group on a pyrazine core, provides a platform for selective and diverse chemical transformations. This guide offers an in-depth analysis of its synthesis, chemical properties, and its application in the construction of complex molecular architectures, particularly in the realm of drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 440124-25-4 | [1][2][3] |

| Molecular Formula | C₅HBrClN₃ | [3][4] |

| Molecular Weight | 218.44 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP | 1.77 (ACD/LogP) | [4] |

| Polar Surface Area | 49.57 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Synthesis of the Building Block

The primary and most cited method for the synthesis of this compound is through a Sandmeyer reaction, starting from the commercially available 3-Amino-5-chloropyrazine-2-carbonitrile.

Experimental Protocol: Sandmeyer Reaction

This procedure is based on the methodology reported in the scientific literature, providing a reliable route to the desired product.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Amino-5-chloropyrazine-2-carbonitrile

-

tert-Butyl nitrite

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (or other suitable aprotic solvent)

Procedure:

-

To a solution of 3-Amino-5-chloropyrazine-2-carbonitrile in a suitable aprotic solvent such as acetonitrile, add a catalytic amount of copper(II) bromide.

-

Heat the mixture to 65 °C.

-

Slowly add tert-butyl nitrite to the heated reaction mixture.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically cooled to room temperature and subjected to an aqueous work-up.

-

The crude product is then extracted with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude material is purified by column chromatography on silica gel to afford this compound.

Note: The specific molar ratios, solvent volumes, reaction times, and purification details should be optimized based on the scale of the reaction and laboratory conditions. A detailed protocol can be found in Bioorganic & Medicinal Chemistry Letters, 2009, 19, 6524.

Applications in Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of the bromine and chlorine atoms on the pyrazine ring allows for selective functionalization through various cross-coupling reactions. This has made this compound a key intermediate in the synthesis of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Key Transformations and Methodologies

The two primary reactions employed to modify this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.

1. Suzuki-Miyaura Coupling:

This reaction is ideal for introducing aryl or heteroaryl substituents at the bromine position. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling.

References

Methodological & Application

Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile: A Detailed Protocol for Drug Discovery Professionals

Application Note: The synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile from 3-amino-5-chloropyrazine-2-carbonitrile is a critical transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutics. This conversion is effectively achieved through a Sandmeyer reaction, which allows for the substitution of an amino group with a bromo group via a diazonium salt intermediate. The resulting product is a key building block for various kinase inhibitors and other targeted therapies, making a reliable and well-documented synthetic protocol essential for researchers in drug development.

The following protocol is based on the reaction conditions reported by Ioannidis, S., et al. in Bioorganic and Medicinal Chemistry Letters, 2009, and supplemented with standard laboratory procedures for this type of transformation.[1]

Quantitative Data Summary

The efficiency of the Sandmeyer reaction for the synthesis of this compound is summarized in the table below. The yield is representative of this type of transformation and may vary based on reaction scale and purification efficiency.

| Starting Material | Product | Reagents | Temperature (°C) | Typical Yield (%) |

| 3-amino-5-chloropyrazine-2-carbonitrile | This compound | tert-butyl nitrite, Copper(II) bromide | 65 | 60-75 |

Experimental Protocol: Sandmeyer Bromination

This protocol details the synthesis of this compound from 3-amino-5-chloropyrazine-2-carbonitrile.

Materials:

-

3-amino-5-chloropyrazine-2-carbonitrile

-

Copper(II) bromide (CuBr₂)

-

tert-butyl nitrite

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-chloropyrazine-2-carbonitrile (1.0 eq) and copper(II) bromide (1.5 eq) in anhydrous acetonitrile.

-

Addition of Diazotizing Agent: Heat the mixture to 65°C. To this heated suspension, add tert-butyl nitrite (1.5 eq) dropwise over a period of 15-20 minutes. Vigorous nitrogen evolution is typically observed.

-

Reaction Monitoring: Stir the reaction mixture at 65°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the Sandmeyer bromination.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into various functional groups, including halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt. This protocol provides a detailed experimental procedure for the Sandmeyer reaction applied to pyrazine scaffolds, which are crucial building blocks in medicinal chemistry and drug development. The following application note outlines the necessary reagents, conditions, and work-up procedures for the successful synthesis of halogenated pyrazines from their corresponding amino precursors.

Introduction

Pyrazine derivatives are prevalent in numerous pharmaceuticals and agrochemicals due to their unique physicochemical properties and biological activities. The Sandmeyer reaction offers a powerful tool for the functionalization of the pyrazine ring by enabling the substitution of an amino group, which can be readily introduced, with a variety of other substituents.[1] This transformation proceeds in two main stages: the diazotization of a primary aminopyrazine to form a pyrazinediazonium salt, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a nucleophile to yield the desired substituted pyrazine.[1][2]

General Reaction Mechanism

The Sandmeyer reaction is initiated by the diazotization of a primary aromatic amine, in this case, an aminopyrazine, with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid.[3] The resulting diazonium salt is a highly reactive intermediate. In the presence of a copper(I) catalyst (e.g., CuCl, CuBr), a single electron transfer from the copper(I) to the diazonium salt occurs, leading to the formation of a pyrazinyl radical and the release of nitrogen gas. The pyrazinyl radical then reacts with the halide from the copper(II) halide species to form the final halogenated pyrazine product and regenerate the copper(I) catalyst.[1]

Experimental Protocols

This section details two representative protocols for the Sandmeyer reaction on pyrazine derivatives: a chlorination/bromination of a substituted aminopyrazine and a bromination of an aminopyrazine N-oxide.

Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This protocol is adapted from the synthesis of a key intermediate for the antiviral drug Favipiravir.[4][5]

Materials:

-

3-Amino-6-chloropyrazine-2-carbonitrile

-

Titanium(IV) chloride (TiCl₄)

-

tert-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: While maintaining the temperature, slowly add titanium(IV) chloride (TiCl₄) (1.0 eq) to the stirred solution.

-

Diazotization: Following the addition of TiCl₄, add tert-butyl nitrite (3.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL for a 10 mmol scale reaction).[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: The crude 3,6-dichloropyrazine-2-carbonitrile can be further purified by column chromatography or recrystallization to yield a white solid.[4]

Protocol 2: Synthesis of 2-Bromopyrazine 1-Oxide

This protocol details the synthesis of a halogenated pyrazine N-oxide, demonstrating the applicability of the Sandmeyer reaction to this class of substrates.[6]

Materials:

-

2-Aminopyrazine 1-oxide

-

47% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

NaCl-ice bath

-

Separatory funnel

-

Rotary evaporator

-

Sublimation apparatus

Procedure:

-

Dissolution: In a suitable flask, stir a mixture of 2-aminopyrazine 1-oxide (1.0 eq, e.g., 110 mg, 1.0 mmol) and 47% hydrobromic acid (e.g., 1.0 mL) with water (e.g., 0.3 mL) at room temperature until a clear red solution is obtained (approximately 35 minutes).[6]

-

Diazotization: Cool the solution in a NaCl-ice bath. Prepare a solution of sodium nitrite (1.7 eq, e.g., 120 mg) in water (e.g., 0.5 mL) and add it dropwise to the cooled pyrazine solution over 15 minutes with continuous stirring.[6]

-

Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature over 15 minutes and then let it stand for an additional 10 minutes.[6]

-

Neutralization: Partially neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 4.5.[6]

-

Extraction: Transfer the solution to a separatory funnel and extract the product with dichloromethane (5 x 5 mL for a 1.0 mmol scale reaction).[6]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure (70 torr) to yield the crude solid product.[6]

-

Purification: Purify the crude 2-bromopyrazine 1-oxide by sublimation at 55 °C and 0.05 torr to obtain the final product as a white solid.[6]

Data Presentation

The following table summarizes the reported yields for the synthesis of halogenated pyrazines via the Sandmeyer reaction.

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| 3-Amino-6-chloropyrazine-2-carbonitrile | 3,6-Dichloropyrazine-2-carbonitrile | TiCl₄, tert-butyl nitrite | Acetonitrile | 81% | [4] |

| 5-Amino-6-chloropyrazine-2-carbonitrile | 5-Bromo-6-chloropyrazine-2-carbonitrile | TiCl₄, tert-butyl nitrite | Acetonitrile | 85% | [4] |

| 2-Aminopyrazine 1-oxide | 2-Bromopyrazine 1-oxide | HBr, NaNO₂ | Water | 53% | [6] |

| 2-Aminopyrazine 1-oxide | 2-Chloropyrazine 1-oxide | HCl, NaNO₂ | Water | 33% | [6] |

Mandatory Visualization

Caption: Experimental Workflow for Sandmeyer Reaction of Pyrazines.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-Bromo-5-chloropyrazine-2-carbonitrile as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This electron-deficient heterocyclic halide is a valuable precursor for the synthesis of a wide range of substituted pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For drug discovery and development, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. This compound is a particularly useful substrate due to its two distinct halogen atoms, allowing for selective functionalization.

The reactivity of halogens in the Suzuki-Miyaura coupling generally follows the trend I > Br > OTf > Cl.[2] Consequently, for this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This inherent difference in reactivity allows for selective cross-coupling at the C3 position, leaving the chlorine atom at the C5 position available for subsequent transformations. This site-selectivity is a key advantage in the design of multi-step synthetic routes.[3][4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data has been compiled from analogous reactions found in the scientific literature, demonstrating the expected outcomes for this specific substrate.

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 85 | 12 | 85-95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |

| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88-96 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-93 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/H₂O | 90 | 16 | 75-85 |

Note: The yields presented are based on reactions with analogous bromochloroheterocycles and represent expected outcomes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Protocol A describes a classic method using Tetrakis(triphenylphosphine)palladium(0), while Protocol B outlines a procedure using a more modern Buchwald-Hartwig catalyst system.

Protocol A: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-